molecular formula C21H30O2 B1246056 3alpha-Hydroxytibolone CAS No. 100239-44-9

3alpha-Hydroxytibolone

Cat. No.: B1246056
CAS No.: 100239-44-9
M. Wt: 314.5 g/mol
InChI Key: YLEUWNOTNJZCBN-CZTKNSHGSA-N
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Description

3alpha-Hydroxytibolone, also known as ORG-4094, is a synthetic steroidal estrogen. It is one of the major active metabolites of tibolone, along with 3beta-hydroxytibolone and delta-4-tibolone. These metabolites are responsible for the estrogenic activity of tibolone . The compound has the chemical formula C21H30O2 and a molar mass of 314.469 g·mol−1 .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3alpha-Hydroxytibolone is synthesized from tibolone through enzymatic reduction. The process involves the use of 3alpha/3beta-hydroxysteroid dehydrogenase enzymes, which catalyze the reduction of tibolone to its hydroxylated metabolites . The reaction conditions typically include the presence of NADPH as a cofactor and a suitable buffer system to maintain the pH.

Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic reactions using recombinant enzymes. The process is optimized for high yield and purity, with subsequent purification steps such as liquid-liquid extraction and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3alpha-Hydroxytibolone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 3alpha position can be oxidized to form a ketone.

    Reduction: The compound can be reduced back to tibolone.

    Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Reagents like tosyl chloride for the formation of tosylates, which can then undergo nucleophilic substitution.

Major Products:

    Oxidation: Formation of 3-keto-tibolone.

    Reduction: Regeneration of tibolone.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3alpha-Hydroxytibolone has several scientific research applications:

Mechanism of Action

3alpha-Hydroxytibolone exerts its effects primarily through its interaction with estrogen receptors. Upon binding to these receptors, it modulates the transcription of estrogen-responsive genes, leading to various physiological effects. The compound also interacts with other steroid hormone receptors, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

    3beta-Hydroxytibolone: Another major metabolite of tibolone with similar estrogenic activity.

    Delta-4-Tibolone: A metabolite with both progestogenic and androgenic properties.

Comparison: 3alpha-Hydroxytibolone is unique in its specific interaction with estrogen receptors, whereas 3beta-Hydroxytibolone and delta-4-Tibolone have broader receptor interactions. This specificity makes this compound particularly valuable in research focused on estrogenic activity .

Properties

IUPAC Name

(3R,7R,8R,9S,13S,14S,17R)-17-ethynyl-7,13-dimethyl-2,3,4,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-4-21(23)10-8-18-19-13(2)11-14-12-15(22)5-6-16(14)17(19)7-9-20(18,21)3/h1,13,15,17-19,22-23H,5-12H2,2-3H3/t13-,15-,17-,18+,19-,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLEUWNOTNJZCBN-CZTKNSHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(CCC(C2)O)C3C1C4CCC(C4(CC3)C)(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=C(CC[C@H](C2)O)[C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001315905
Record name 3alpha-Hydroxytibolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100239-44-9
Record name 3α-Hydroxytibolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100239-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxytibolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100239449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3alpha-Hydroxytibolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3.ALPHA.-HYDROXYTIBOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37T303O94A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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